molecular formula C11H22O B14561710 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol CAS No. 62234-79-1

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol

Cat. No.: B14561710
CAS No.: 62234-79-1
M. Wt: 170.29 g/mol
InChI Key: WCYLOFFSCRXLQJ-GHMZBOCLSA-N
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Description

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol is a chiral alcohol with a cyclopropyl ring substituted with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by reduction. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate an alkene. The resulting cyclopropane can then be subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogenation catalysts (e.g., Pd/C)

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can introduce strain into molecules, affecting their reactivity and interactions with other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-[(1R,2S)-2-Hexylcyclopropyl]ethan-1-ol: The enantiomer of the compound, with opposite stereochemistry.

    2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-amine: An amine derivative with similar structural features.

    2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-thiol: A thiol derivative with a sulfur atom replacing the oxygen in the alcohol group.

Uniqueness

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of a cyclopropyl ring, which imparts distinct chemical and physical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

CAS No.

62234-79-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-[(1S,2R)-2-hexylcyclopropyl]ethanol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-10-9-11(10)7-8-12/h10-12H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

WCYLOFFSCRXLQJ-GHMZBOCLSA-N

Isomeric SMILES

CCCCCC[C@@H]1C[C@H]1CCO

Canonical SMILES

CCCCCCC1CC1CCO

Origin of Product

United States

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